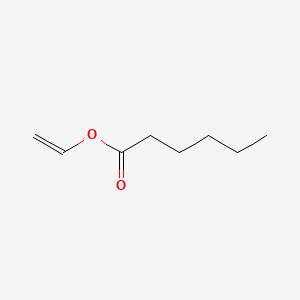
5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole, commonly known as ANFO, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. ANFO is a nitrofurazone derivative and has been synthesized using various methods.
Applications De Recherche Scientifique
Activité antibactérienne
Ce composé a été étudié pour son potentiel dans la lutte contre les infections bactériennes. Une étude réalisée en 2022 par Almasirad et al. a synthétisé des dérivés de ce composé et évalué leur activité antimicrobienne contre diverses souches, notamment S. aureus et SARM .
Analyse du comportement du solvant
Des recherches ont indiqué que les dérivés de ce composé présentent des comportements uniques dans les solvants aprotiques polaires en raison de courants de cycle induits anisotropiquement, qui sont généralement associés à des composés non aromatiques comme le cyclopropane .
Méthodologie de synthèse
Des progrès ont été réalisés dans les méthodes de synthèse des nitrofuranes contenant un carbonyle, qui incluent ce composé. Ces méthodes impliquent la nitration, l'oxydation et l'estérification de dérivés du furane .
Analyse par CLHP
Le composé peut être analysé par chromatographie liquide haute performance en phase inverse (CLHP) avec des conditions simples impliquant de l'acétonitrile, de l'eau et de l'acide phosphorique comme phase mobile .
Études de cancérogénicité
Il a été constaté que ce composé est cancérigène chez les rats après administration orale, entraînant des carcinomes mammaires et des papillomes de l'estomac antérieur. Cela met en évidence son importance dans les études de toxicologie .
Mécanisme D'action
Target of Action
The primary target of 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine is the protein aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism, and it plays a crucial role in the development of long-term complications in diabetes.
Biochemical Pathways
The biochemical pathways affected by this compound are related to glucose metabolism, given its interaction with aldose reductase . Nitrofurazone, a related compound, has been found to inhibit several bacterial enzymes involved in the aerobic and anaerobic degradation of glucose and pyruvate . This suggests that this compound may have similar effects.
Result of Action
For example, nitrofurazone has been found to suppress pathways regulated by aldose reductase, including biofilm formation and production of the virulence factor pyocyanin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s antimicrobial activity has been evaluated against various bacteria, suggesting that its efficacy may vary depending on the specific microbial environment
Analyse Biochimique
Biochemical Properties
2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nitroreductase enzymes, which reduce the nitro group to an amino group, leading to the formation of reactive intermediates. These intermediates can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to mutagenic and cytotoxic effects . Additionally, 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole has been shown to inhibit certain bacterial enzymes, making it a potential antibacterial agent .
Cellular Effects
The effects of 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis . Moreover, 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole has been observed to modulate the expression of genes involved in the stress response, DNA repair, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole exerts its effects through several mechanisms. It binds to DNA and proteins, forming adducts that can interfere with their normal functions . The compound also inhibits the activity of certain enzymes by binding to their active sites, leading to enzyme inactivation . Additionally, 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole can lead to persistent cellular damage and alterations in cellular function. These effects are often dose-dependent and can vary based on the experimental conditions.
Propriétés
IUPAC Name |
5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O4/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWQUFUBSCXPOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020058 | |
| Record name | 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3775-55-1 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(5-nitro-2-furyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003775551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















